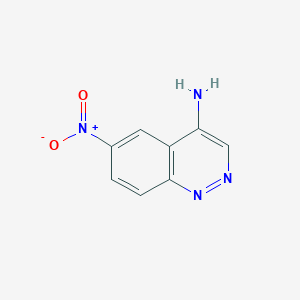

6-Nitrocinnolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

6-nitrocinnolin-4-amine |

InChI |

InChI=1S/C8H6N4O2/c9-7-4-10-11-8-2-1-5(12(13)14)3-6(7)8/h1-4H,(H2,9,11) |

InChI Key |

NBOVKMJBSNJORL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=N2)N |

Origin of Product |

United States |

Synthetic Strategies for 6 Nitrocinnolin 4 Amine and Its Analogs

Approaches to Cinnoline (B1195905) Core Construction

The construction of the bicyclic cinnoline ring system is a foundational step in the synthesis of 6-nitrocinnolin-4-amine and its analogs. Various cyclization strategies have been developed over the years, ranging from classical named reactions to modern catalytic methods.

Cyclization Reactions in Cinnoline Synthesis

The formation of the cinnoline core relies on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. Several classical methods have been instrumental in accessing the cinnoline scaffold. The Richter cinnoline synthesis , for example, involves the cyclization of an alkyne precursor, o-C6H4(N2Cl)C≡CCO2H, in water to yield 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be further modified. Other foundational methods include the Widman-Stoermer synthesis and the Borsche cinnoline synthesis , which have provided efficient routes to a variety of substituted cinnolines.

More contemporary approaches often employ transition-metal catalysis to achieve higher efficiency and broader substrate scope. For instance, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported for the formation of cinnolines. nih.govrsc.org Rhodium-catalyzed redox-neutral annulation of azo and diazo compounds represents another advanced strategy, proceeding through a tandem C–H activation and C–N bond formation. nih.govrsc.org Furthermore, transition-metal-free methods have emerged as a sustainable alternative. One such method involves an intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine, which proceeds through a 2-nitrosobenzaldehyde intermediate to form the cinnoline ring. nih.govrsc.orgrsc.org

A powerful technique for generating 4-halocinnolines, which are versatile precursors for amination, is the Richter-type cyclization of ortho-ethynylarenediazonium salts or ortho-ethynylaryltriazenes. mdpi.com

| Cyclization Method | Precursor Type | Key Features | Reference(s) |

| Richter Synthesis | o-Diazonium-substituted phenylalkynes | One of the earliest methods for cinnoline synthesis. | wikipedia.org |

| Borsche Synthesis | Phenylhydrazones of α-keto acids | A classical and versatile approach. | acs.org |

| Widman-Stoermer Synthesis | Diazotized o-aminoaryl ethylenes | Another foundational method in cinnoline chemistry. | |

| Copper-Catalyzed Cyclization | N-Arylhydrazones | Utilizes aerobic conditions for dehydrogenative cyclization. | nih.govrsc.org |

| Rhodium-Catalyzed Annulation | Azo and diazo compounds | Proceeds via C-H activation and C-N bond formation. | nih.govrsc.org |

| Transition-Metal-Free Redox Cyclization | 2-Nitrobenzyl alcohols and benzylamines | Involves an intramolecular redox cascade. | nih.govrsc.orgrsc.org |

| Richter-Type Cyclization | ortho-Ethynylarenediazonium salts | High-yield synthesis of 4-halocinnolines. | mdpi.com |

Nitration Methodologies for Cinnoline Derivatives

The introduction of a nitro group onto the cinnoline ring is a critical step in the synthesis of this compound. However, direct nitration of the parent cinnoline heterocycle is often challenging and can lead to a mixture of isomers. The electronic deactivation of the aromatic ring by the two nitrogen atoms makes electrophilic substitution difficult.

Nitration with a mixture of nitric and sulfuric acid is a common approach, but it is not always selective, yielding mixtures of 5-nitro- and 8-nitrocinnoline (B1626358) in nearly equal amounts. thieme-connect.de The regioselectivity of nitration is highly dependent on the reaction conditions, such as acid concentration and temperature, as well as the presence of other substituents on the cinnoline ring. For instance, nitration of 4-hydroxycinnoline can produce a mixture of 6-nitro and 8-nitro isomers. acs.orgresearchgate.net

To achieve regioselectivity, a common strategy is to introduce the nitro group to a precursor before the cyclization reaction. This approach ensures the precise positioning of the nitro group on the final cinnoline product. Alternatively, the presence of directing groups on the cinnoline scaffold can influence the position of nitration.

Directed Synthesis of this compound

The specific synthesis of this compound requires the controlled introduction of both the amino group at the C4 position and the nitro group at the C6 position.

Amination Reactions at the C4 Position of Cinnoline Scaffolds

The C4 position of the cinnoline ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present. The synthesis of 4-aminocinnoline derivatives often proceeds through a 4-chlorocinnoline (B183215) intermediate.

A documented method for the synthesis of this compound involves the reaction of 4-chloro-6-nitrocinnoline (B1642042) with ammonia (B1221849). thieme-connect.de This reaction is typically carried out by passing dry ammonia gas through a heated mixture of the 4-chloro compound and phenol. thieme-connect.de Phenol is believed to act as a catalyst in this amination reaction. Similarly, N-substituted aminocinnolines can be prepared using the corresponding primary or secondary amines. thieme-connect.de

| Precursor | Reagent | Product | Reference(s) |

| 4-Chloro-6-nitrocinnoline | Ammonia (gas), Phenol | This compound | thieme-connect.de |

| 4-Chlorocinnolines | Methylamine, Phenol | N-Methylcinnolin-4-amines | thieme-connect.de |

Introduction of Nitro Functionality at the C6 Position

As mentioned previously, direct nitration of the cinnoline ring can lack regioselectivity. To synthesize this compound, a common strategy involves the nitration of a 4-hydroxycinnoline precursor. The nitration of 4-hydroxycinnoline can yield a mixture of nitro-isomers, from which 4-hydroxy-6-nitrocinnoline can be isolated. researchgate.net This intermediate can then be converted to the corresponding 4-chloro-6-nitrocinnoline, for example, by treatment with a chlorinating agent like phosphorus oxychloride. This 4-chloro derivative serves as the key precursor for the subsequent amination step to yield the final product.

Advanced Synthetic Methodologies

Modern synthetic organic chemistry continues to provide more efficient and selective methods for the synthesis of complex heterocyclic compounds like this compound. Solid-phase synthesis has been explored for the parallel synthesis of 6-acylamino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides starting from 6-nitro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. researchgate.net This approach allows for the rapid generation of a library of related compounds.

Furthermore, advancements in cross-coupling reactions and direct C-H amination techniques offer potential future routes to this compound and its analogs. While not yet specifically reported for this compound, methods for the direct C-H amination of azaarenes at the C2 and C4 positions using hypervalent iodine reagents are being developed and could potentially be adapted for the synthesis of 4-aminocinnolines. chemrxiv.org

Vicarious Nucleophilic Substitution (VNS) for Amino-Nitrocinnolines

The Vicarious Nucleophilic Substitution (VNS) of hydrogen stands as a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org This reaction is a special type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a traditional leaving group like a halogen. wikipedia.org The VNS reaction is particularly effective for nitro-activated aromatic compounds, providing a direct route to ortho- and para-substituted products. wikipedia.orgorganic-chemistry.org

The general mechanism involves the attack of a carbanion, which contains a leaving group at the nucleophilic center, on the electron-deficient nitroarene ring. organic-chemistry.org This addition forms a σ-adduct intermediate. Subsequent base-induced β-elimination of the leaving group from the adduct and a final protonation step restores aromaticity, yielding the substituted product. organic-chemistry.org

In the context of nitrocinnolines, VNS offers a direct and efficient pathway for introducing an amino group. The reaction of nitro-substituted six-membered heteroaromatics, such as nitrocinnolines, with aminating agents like hydroxylamine (B1172632) in the presence of a strong base exemplifies this strategy. dergipark.org.tr For instance, the amination of 3-nitrocinnoline (B1618857) via a VNS reaction has been reported. dergipark.org.tr Similarly, the VNS amination of 1-nitrobenzo[c]cinnoline (B3361124) with hydroxylamine and potassium hydroxide (B78521) proceeds to give the corresponding 2- and 4-amino derivatives in good yield. dergipark.org.tr This highlights the regioselectivity of the VNS reaction, which favors substitution at positions activated by the nitro group. organic-chemistry.orgdergipark.org.tr

The general procedure for the VNS amination of a nitro-heterocycle involves the dropwise addition of a base (e.g., aqueous potassium hydroxide) to a stirred mixture of the nitro compound and an aminating agent (e.g., hydroxylamine hydrochloride) in a suitable solvent like ethanol (B145695) at a controlled temperature. dergipark.org.tr

Table 1: VNS Amination of Nitrobenzo[c]cinnoline

| Starting Material | Reagents | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 1-Nitrobenzo[c]cinnoline | Hydroxylamine hydrochloride, KOH, Ethanol/Water | 1-Nitrobenzo[c]cinnolin-2-amine and 1-Nitrobenzo[c]cinnolin-4-amine | 67% (for 2-amino isomer) | dergipark.org.tr |

Catalytic Approaches in Cinnoline Derivative Synthesis

Modern organic synthesis has increasingly relied on catalytic methods to construct complex heterocyclic frameworks like cinnoline with high efficiency and atom economy. Transition-metal catalysis, in particular, has provided novel pathways to cinnoline derivatives from readily available starting materials. nih.govacs.orgacs.org

One notable approach involves the Rhodium(III)-catalyzed cascade oxidative coupling and cyclization reaction. nih.govacs.org This method utilizes Boc-arylhydrazines and alkynes to synthesize a variety of substituted cinnolines and cinnolinium salts. The reaction demonstrates broad substrate scope and proceeds with high efficiency, providing a direct route to the cinnoline core. acs.org A key feature of this process is the isolation of a five-membered rhodacycle intermediate, which sheds light on the catalytic cycle. acs.org

Palladium catalysis has also been effectively employed for the synthesis of benzo[c]cinnoline (B3424390) derivatives. A highly efficient Pd-catalyzed cascade annulation of pyrazolones and aryl iodides has been developed. acs.org This strategy involves a dual C-H activation process: an initial C-H activation/arylation followed by a C-H activation/intramolecular C-N bond formation. The reaction tolerates a wide range of functional groups, including nitro groups, and offers a step-economical route to complex cinnoline structures. acs.org

Furthermore, novel catalytic systems using gold nanoparticles have been explored for cinnoline synthesis. rsc.org Modified polycyanostyrene and polynitrostyrene microspheres have been used as effective carriers for gold nanoparticles. This catalytic system has been successfully applied to the synthesis of cinnoline derivatives in high yields. rsc.org

Table 2: Catalytic Synthesis of Cinnoline Derivatives

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Rh(III) | Boc-arylhydrazines, Alkynes | Cascade Oxidative Coupling/Cyclization | Simple, efficient, broad substrate scope. | nih.govacs.org |

| Pd(OAc)₂ / AgBF₄ | Pyrazolones, Aryl iodides | Dual C-H Activation / Annulation | High efficiency, good functional group tolerance (including nitro). | acs.org |

| Gold Nanoparticles | Not specified | Not specified | Achieves high yields for cinnoline derivatives. | rsc.org |

Chemical Transformations and Derivatization Studies of 6 Nitrocinnolin 4 Amine

Reactivity at the Amine Functionality

The primary amino group at the 4-position of the cinnoline (B1195905) ring is a key site for derivatization. Its nucleophilic character allows it to readily participate in reactions with various electrophiles.

Acylation and Alkylation Reactions of the 4-Amino Group

The 4-amino group can be readily acylated by reacting 6-Nitrocinnolin-4-amine with acid chlorides or acid anhydrides. This reaction typically proceeds at room temperature, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. The resulting N-(6-nitrocinnolin-4-yl)amides are formed in high yields. This acylation is a common strategy to modify the electronic properties of the amino group; the resulting amide is less activating towards the ring system than the original amine. libretexts.org

Alkylation of the 4-amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, as the primary amine can undergo multiple alkylations to form secondary and tertiary amines, and even quaternary ammonium salts. libretexts.org To achieve mono-alkylation, specific reaction conditions and a large excess of the amine may be required.

Table 1: Representative Conditions for Acylation and Alkylation of Amino Groups This table illustrates general conditions for reactions involving amino groups on aromatic systems, applicable to this compound.

| Transformation | Reagent | Catalyst/Base | Solvent | Typical Conditions | Product Type |

| Acylation | Acetyl chloride | Pyridine | Dichloromethane | Room Temperature, 2-4 h | N-Aryl acetamide |

| Alkylation | Methyl iodide | Hünig's base | Acetonitrile | Reflux, 12-24 h | N-Aryl methylamine |

Formation of Amide and Urea Derivatives

Amide derivatives are readily synthesized through the acylation reactions described above. sphinxsai.comderpharmachemica.comgoogle.com A wide variety of amides can be prepared by using different acylating agents, allowing for the introduction of diverse functional groups.

Urea derivatives of this compound can be prepared through several synthetic routes. A common method involves the reaction of the amine with an isocyanate. Alternatively, safer reagents like N,N'-carbonyldiimidazole (CDI) can be used as a phosgene equivalent to first activate the amine, which then reacts with another amine to form an unsymmetrical urea. nih.gov The urea functionality is significant in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.gov

Reactivity of the Nitro Group

The nitro group at the 6-position is a strong electron-withdrawing group, which significantly influences the chemical properties of the benzene (B151609) ring portion of the cinnoline system.

Reduction of the Nitro Group to Amino Derivatives

The most common transformation of the nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. youtube.com Chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, provides a milder alternative that can be selective in the presence of other reducible functional groups.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups This table outlines common methods for the reduction of nitroarenes to anilines, which are applicable to this compound.

| Reagent System | Solvent | Key Features | Product |

| H₂, Pd/C | Ethanol (B145695)/Methanol | High efficiency, common laboratory method | Cinnoline-4,6-diamine |

| Fe, HCl/AcOH | Ethanol/Water | Inexpensive, mild conditions | Cinnoline-4,6-diamine |

| SnCl₂·2H₂O, HCl | Ethanol | Mild, good for sensitive substrates | Cinnoline-4,6-diamine |

The resulting Cinnoline-4,6-diamine is a versatile intermediate for further derivatization at two distinct amino positions.

Influence of the Nitro Group on Electrophilic Aromatic Substitution

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) reactions on the benzene ring to which it is attached. ck12.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. lkouniv.ac.in

Furthermore, the nitro group is a meta-director. In the event that an electrophilic substitution reaction can be forced to occur on the this compound system, the electrophile would be directed to the positions meta to the nitro group (positions 5 and 7). However, the combined directing effects of the existing amino and nitro groups, along with the inherent reactivity of the cinnoline nucleus, make predicting the outcome of such reactions complex. The strong deactivating nature of the nitro group generally makes further electrophilic substitution on this ring challenging.

Transformations of the Cinnoline Ring System

The cinnoline ring itself is a heterocyclic system that can undergo various transformations, although these often require more forcing conditions than reactions on the substituent groups. The reactivity of the ring is influenced by the electron density, which is affected by the attached amino and nitro groups. The nitrogen atoms in the pyridazine (B1198779) ring can be susceptible to alkylation or oxidation. Ring-opening and ring-transformation reactions are also known for the cinnoline system, but these typically require specific reagents and conditions designed to disrupt the aromatic heterocyclic core. researchgate.net The synthesis of related cinnoline derivatives often involves cyclization reactions from appropriately substituted aryl precursors. innovativejournal.inijper.orgijariit.com

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful synthetic tools for transforming cyclic structures into larger or smaller ring systems, thereby accessing novel molecular scaffolds. While specific studies detailing these transformations for this compound are not extensively documented in peer-reviewed literature, the reactivity of related N-heterocyclic systems allows for postulation of potential reaction pathways.

Ring Expansion: Ring expansion reactions typically involve the insertion of a carbon or heteroatom into the existing ring. wikipedia.org For a molecule like this compound, a plausible strategy would involve the chemical modification of the existing functional groups to generate a substrate suitable for rearrangement. For instance, a derivative of the 4-amino group could be used to initiate a Tiffeneau–Demjanov-type rearrangement. This would involve converting the amine to a diazomethyl group or a related precursor that, upon rearrangement, could insert a carbon atom into the pyridazine ring, potentially yielding a cinnolino[x,y-z]diazepine derivative. The electron-withdrawing nitro group would likely influence the stability of intermediates and the regioselectivity of the bond migration. nih.gov

Another potential pathway involves photochemical rearrangements. Aromatic nitro compounds are known to undergo complex photochemical reactions that can lead to skeletal rearrangements, including ring expansions. However, the specific products would be highly dependent on the reaction conditions and the excited-state chemistry of the cinnoline ring system.

Ring Contraction: Ring contraction reactions often proceed through the extrusion of an atom or a group from the ring. wikipedia.org For the cinnoline system, a possible, though challenging, route could involve a Wolff rearrangement of a cyclic α-diazoketone derived from the pyridazine portion of the molecule. This would necessitate extensive synthetic modifications of the parent this compound to introduce the required functional groups.

A deaminative ring contraction is another theoretical possibility, which could involve a cascade of reactions including methylation of a ring nitrogen followed by a Stevens rearrangement and subsequent elimination. nih.gov Such transformations have been observed in related polycyclic heteroaromatics, leading to the formation of smaller, fused aromatic systems. nih.gov The stability of the cinnoline aromatic system, however, presents a significant energetic barrier to many of these skeletal transformations.

Regioselective Functionalization of the Aromatic Rings

The functionalization of the this compound scaffold is dictated by the electronic properties of the cinnoline nucleus and the directing effects of the amino and nitro substituents. The cinnoline system consists of a benzene ring fused to a pyridazine ring. The pyridazine ring is electron-deficient and generally deactivated towards electrophilic attack but activated for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The benzene ring (positions 5, 6, 7, and 8) is the more likely site for electrophilic attack compared to the highly electron-deficient pyridazine ring. The reactivity is governed by the two powerful directing groups already present:

The 4-amino group: This is a strongly activating, ortho, para-directing group. However, its activating effect is primarily on the pyridazine ring, which is already deactivated. Its influence on the benzene ring is minimal.

The 6-nitro group: This is a strongly deactivating, meta-directing group. masterorganicchemistry.com

Therefore, for an incoming electrophile, the positions meta to the nitro group (positions 5 and 7) are the least deactivated on the benzene ring. The strong deactivation by both the nitro group and the adjacent pyridazine ring system makes electrophilic substitution challenging, likely requiring harsh reaction conditions. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): The cinnoline ring is inherently electron-poor, making it susceptible to nucleophilic attack, particularly when activated by strong electron-withdrawing groups. libretexts.org The 6-nitro group strongly activates the ring for SNAr at the positions ortho and para to it. nih.gov

Position 5: This position is ortho to the 6-nitro group and could be a site for nucleophilic attack if a suitable leaving group were present.

Position 7: This position is also ortho to the 6-nitro group.

Position 8: This position is para to the N1 of the pyridazine ring, making it another potential site for nucleophilic attack.

The most likely SNAr reaction would involve the displacement of the nitro group itself or another leaving group introduced at an activated position (e.g., a halogen at position 5 or 7). The 4-amino group can also be displaced by strong nucleophiles under certain conditions, a known reaction for 4-aminocinnolines.

The predicted regioselectivity for functionalization is summarized in the table below.

| Position | Reaction Type | Predicted Reactivity | Rationale |

| C-3 | SNAr | Low | Part of the electron-deficient pyridazine ring. |

| C-5 | EAS | Low | Deactivated by nitro group and pyridazine ring. |

| C-5 | SNAr | High | Activated (ortho) by the 6-nitro group. |

| C-7 | EAS | Low | Deactivated by nitro group and pyridazine ring. |

| C-7 | SNAr | High | Activated (ortho) by the 6-nitro group. |

| C-8 | EAS | Low | Deactivated by pyridazine ring. |

| C-8 | SNAr | Moderate | Activated (para to N1). |

Derivatization for Advanced Analytical Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. For this compound, derivatization of the primary amino group can significantly enhance its detectability in chromatographic methods.

Chromatographic Derivatization Techniques (e.g., HPLC, GC-MS)

The primary amino group at the C-4 position is an ideal target for derivatization to improve chromatographic separation and detection sensitivity, especially for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). scienceopen.com

For HPLC Analysis: For HPLC with UV-Vis or fluorescence detection, derivatization involves attaching a chromophoric or fluorophoric tag to the amine. sigmaaldrich.com This is particularly useful as the native absorbance or fluorescence of the parent compound may not be sufficient for trace-level analysis.

Dansyl Chloride (DNS-Cl): Reacts with the primary amine to form a highly fluorescent sulfonamide derivative, enabling sensitive detection by fluorescence detectors.

Dabsyl Chloride (DABS-Cl): Forms a colored derivative that can be detected in the visible range (~436 nm), which can reduce interference from matrix components that absorb in the UV region.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Produces a highly fluorescent derivative, commonly used for amino acid and amine analysis. thermofisher.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. thermofisher.com

For GC-MS Analysis: For GC analysis, the polarity and low volatility of this compound must be addressed. Derivatization aims to replace the active hydrogen on the amine with a nonpolar group, increasing volatility and thermal stability. scienceopen.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the amine hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivatives are more volatile and produce characteristic mass spectra.

Acylation: Reagents such as Trifluoroacetic Anhydride (TFAA) react with the amine to form stable, volatile amide derivatives. The fluorine atoms in the tag enhance detectability by electron capture detection (ECD).

The following table summarizes common derivatization strategies for the 4-amino group.

| Technique | Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Key Advantages |

| HPLC-FLD | Dansyl Chloride (DNS-Cl) | Primary Amine (-NH₂) | N-Dansyl Sulfonamide | High fluorescence, stable derivative. |

| HPLC-UV/Vis | Dabsyl Chloride (DABS-Cl) | Primary Amine (-NH₂) | N-Dabsyl Sulfonamide | Strong absorbance in the visible range, reducing matrix interference. |

| HPLC-FLD | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary Amine (-NH₂) | N-FMOC Carbamate | High fluorescence quantum yield, common in automated systems. |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine (-NH₂) | N,N-bis(TMS)-amine | Increases volatility, produces characteristic mass fragments. |

| GC-MS/ECD | Trifluoroacetic Anhydride (TFAA) | Primary Amine (-NH₂) | N-Trifluoroacetyl Amide | Increases volatility, excellent for ECD detection. |

Strategies for Fluorescent and Spectroscopic Probes

The cinnoline scaffold, being an analogue of the well-studied quinoline (B57606) system, holds potential as a core structure for the development of fluorescent and spectroscopic probes. crimsonpublishers.com The inherent electronic properties of this compound, specifically the electron-donating amino group and the electron-withdrawing nitro group, form a "push-pull" system that can be exploited in probe design.

Modification for Fluorescence: The parent compound is unlikely to be strongly fluorescent due to the presence of the nitro group, which is a known fluorescence quencher. However, this property can be harnessed to create "turn-on" fluorescent probes. For example, a probe could be designed where the quenching effect of the nitro group is removed upon reaction with a specific analyte (e.g., through reduction of the nitro group by a reductase enzyme). This would result in a significant increase in fluorescence intensity, providing a detectable signal.

Another strategy involves modifying the 4-amino group. It can serve as a reactive handle to attach a known fluorophore. The photophysical properties of the attached dye could then be modulated by the cinnoline core or by analyte interaction. For example, the amino group could be acylated with a coumarin or rhodamine derivative.

Probes Based on Intramolecular Charge Transfer (ICT): The donor-acceptor (D-π-A) structure of this compound (amino group as donor, nitro group as acceptor) makes it a candidate for developing probes based on intramolecular charge transfer (ICT). The absorption and emission wavelengths of such molecules are often sensitive to solvent polarity and the local environment. By synthetically modifying the structure, for instance, by introducing a specific receptor unit, this sensitivity could be channeled to detect specific ions or molecules that alter the electronic distribution within the probe, leading to a measurable change in the spectroscopic signal. nih.gov

Theoretical and Computational Investigations of 6 Nitrocinnolin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Nitrocinnolin-4-amine, providing a lens into its electronic behavior and spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure of molecules like this compound. These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the cinnoline (B1195905) scaffold is expected to significantly influence the electronic distribution. The amino group tends to increase the electron density of the aromatic system, particularly at the ortho and para positions, while the nitro group withdraws electron density. rsc.orgrsc.org This push-pull effect can lead to interesting electronic properties and a relatively small HOMO-LUMO energy gap, which is indicative of higher chemical reactivity and potential for charge transfer interactions. researchgate.netmdpi.com

Molecular orbital analysis reveals the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, making these sites susceptible to nucleophilic attack. mdpi.com Conversely, the HOMO may be more localized on the amino group and parts of the cinnoline ring system.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.85 | Antibonding orbital with significant contribution from the nitro group. |

| LUMO | -1.54 | Primarily located on the cinnoline ring and the nitro group. |

| HOMO | -6.23 | Delocalized over the cinnoline ring with a large contribution from the amino group. |

Note: These values are illustrative and would be determined through specific DFT calculations.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the harmonic vibrational frequencies, it is possible to assign the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as N-H stretches of the amino group, N-O stretches of the nitro group, and various ring vibrations. acs.orgnih.gov

Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra. acs.orgnih.gov The calculations can identify the electronic transitions responsible for the absorption bands observed in a UV-Vis spectrum. For this compound, these transitions would likely involve the promotion of an electron from the HOMO to the LUMO, often characterized as a π-π* or an intramolecular charge transfer (ICT) transition, given the presence of both donor and acceptor groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric Stretch | 3450 |

| Amino (-NH₂) | Asymmetric Stretch | 3350 |

| Nitro (-NO₂) | Symmetric Stretch | 1355 |

| Nitro (-NO₂) | Asymmetric Stretch | 1530 |

Note: These are typical ranges and the precise values would be obtained from computational frequency analysis.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the three-dimensional structure and dynamics of this compound, including the possibility of different tautomeric forms and the molecule's preferred spatial arrangement.

Tautomeric Equilibrium Studies of Related Cinnoline Derivatives

Computational studies on similar heterocyclic amines can determine the relative energies of the different tautomeric forms in the gas phase and in various solvents. acs.orgnih.gov These calculations can predict which tautomer is more stable and therefore more likely to be the dominant species under different conditions. The relative stability of tautomers can have a significant impact on the molecule's chemical reactivity and biological activity.

Prediction of Molecular Conformations and Energetics

The flexibility of the amino and nitro groups allows for different rotational conformations (rotamers). Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around specific bonds, such as the C-N bonds of the amino and nitro groups. scirp.org These calculations can identify the most stable conformation (the global minimum on the potential energy surface) and the energy barriers between different conformations. researchgate.net

The planarity of the system is also of interest. While the cinnoline ring is aromatic and therefore largely planar, the amino and nitro groups may be slightly out of plane. Computational geometry optimization provides the most stable three-dimensional structure of the molecule. scirp.org

Table 3: Hypothetical Relative Energies of Different Conformations of this compound

| Conformation | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | 2.5 |

| Twisted | 30° | 0.8 |

| Perpendicular | 90° | 5.1 |

Note: The values presented are for illustrative purposes to show how conformational energies can be compared.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key area of interest would be its behavior in nucleophilic aromatic substitution (SNAAr) reactions, given the presence of the activating nitro group. nih.govnih.gov

By modeling the reaction pathway, it is possible to identify transition states and intermediates, and to calculate the activation energies for different steps. rsc.org This information can help to predict the regioselectivity of a reaction (i.e., which site on the molecule is most likely to be attacked by a nucleophile) and to understand the factors that control the reaction rate. For instance, calculations could determine whether a nucleophile is more likely to attack the carbon atom bearing the nitro group or another position on the cinnoline ring. The dearomatization of the ring during the formation of an intermediate, known as a Meisenheimer complex, is a critical step in these reactions that can be effectively studied computationally. nih.gov

Transition State Analysis of Synthetic Pathways

The synthesis of this compound can be postulated to proceed through several potential pathways, with computational transition state analysis being a critical tool for elucidating the most energetically favorable routes. A common approach to forming the cinnoline ring system is the Richter cinnoline synthesis or variations thereof, which involve the cyclization of an ortho-substituted diazonium salt. wikipedia.org The introduction of the amino group at the 4-position is typically achieved through nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a 4-halocinnoline.

Theoretical investigations into these synthetic steps would involve locating the transition state (TS) for each key reaction, which represents the highest energy point along the reaction coordinate. Density Functional Theory (DFT) is a commonly employed method for such calculations. For instance, the cyclization step in a Richter-type synthesis would be analyzed to determine the activation energy required for ring formation. Similarly, the SNAr reaction to introduce the amine group would be modeled to understand its energetic barrier.

A hypothetical transition state analysis for the amination of a precursor like 4-chloro-6-nitrocinnoline (B1642042) with ammonia (B1221849) is presented below. The calculations would typically be performed using a functional such as B3LYP with a suitable basis set. The analysis would reveal a transition state where the C-N bond is partially formed, and the C-Cl bond is partially broken.

| Parameter | Reactants | Transition State (TS) | Product |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -15.8 |

| C4-Cl Bond Length (Å) | 1.74 | 2.15 | - |

| C4-N Bond Length (Å) | - | 1.98 | 1.38 |

| Imaginary Frequency (cm-1) | 0 | -350.2i | 0 |

Computational Studies of Chemical Reactivity

Computational studies are invaluable for understanding the chemical reactivity of this compound. These studies typically involve analyzing the electronic structure of the molecule to predict its behavior in chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density.

DFT calculations can be used to determine various reactivity descriptors. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a high electron density around the amino group and a lower electron density on the carbon atoms of the ring, particularly those influenced by the nitro group.

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -2.89 |

| HOMO-LUMO Gap (eV) | 3.36 |

| Dipole Moment (Debye) | 5.42 |

These computational insights are crucial for predicting the regioselectivity of further chemical modifications of this compound and for designing new derivatives with desired chemical properties.

Mechanistic Studies of Biological Activities of 6 Nitrocinnolin 4 Amine and Its Analogs

Molecular Interactions with Biological Targets

DNA Binding and Intercalation Mechanisms

DNA intercalators are typically molecules with a planar, aromatic structure that can insert themselves between the stacked base pairs of the DNA double helix. patsnap.comwikipedia.org This mode of binding disrupts the DNA's structure, causing it to unwind and lengthen, which can interfere with critical cellular processes like replication and transcription. patsnap.comnih.gov The flat, polycyclic aromatic nature of the cinnoline (B1195905) ring system is a key structural feature that makes it a candidate for DNA intercalation. wikipedia.orgmdpi.com

The process of intercalation is driven by non-covalent forces, including hydrophobic and van der Waals interactions between the aromatic rings of the compound and the DNA base pairs. patsnap.com Once inserted, the intercalator can induce significant conformational changes in the DNA helix, which may affect its recognition and processing by cellular enzymes. patsnap.commdpi.com

Furthermore, the presence of a nitro group, as in 6-Nitrocinnolin-4-amine, can add another dimension to DNA interaction. Studies on other nitro-substituted heterocyclic compounds have shown that the nitro functionality can be essential for biological activity, particularly under hypoxic (low oxygen) conditions. nih.gov Enzymatic reduction of the nitro group can lead to the formation of reactive intermediates that are capable of binding covalently to DNA, causing damage such as strand breakage and cross-linking. nih.gov While direct evidence for this compound is limited, its structural similarity to known intercalators and the chemical properties of its nitro group suggest that DNA binding and intercalation are plausible mechanisms of action.

Protein Interaction and Enzyme Modulation Pathways

The cinnoline scaffold is recognized as a valuable pharmacophore in medicinal chemistry, capable of interacting with a wide range of protein targets. nih.govnih.gov The biological activity of this compound and its analogs is often mediated through specific binding to enzymes, which modulates their catalytic function. These interactions are governed by the molecule's ability to fit within protein binding pockets and form non-covalent bonds with amino acid residues.

The amine (-NH2) and nitro (-NO2) groups on the cinnoline ring can act as hydrogen bond donors and acceptors, respectively, forming directional interactions with the protein backbone or amino acid side chains. The aromatic rings of the cinnoline core can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, as well as hydrophobic interactions within the binding site.

Research has demonstrated that various cinnoline derivatives can act as potent inhibitors of several key enzymes. For instance, different series of cinnoline compounds have been developed as inhibitors of phosphoinositide 3-kinases (PI3Ks) and phosphodiesterase 10A (PDE10A), enzymes involved in crucial cellular signaling pathways. nih.govnih.gov The ability of the cinnoline framework to serve as a scaffold for designing selective enzyme inhibitors highlights its importance in modulating protein function. Docking studies with other cinnoline derivatives have shown favorable binding energies against bacterial targets like DNA gyrase, suggesting a broad potential for protein interaction. ijprajournal.com

Specific Enzyme Inhibition Mechanisms (e.g., Human Neutrophil Elastase)

Human Neutrophil Elastase (HNE) is a serine protease that plays a significant role in inflammation and tissue destruction when its activity is unregulated. pnrjournal.com Consequently, it is a key therapeutic target for inflammatory diseases. Cinnoline derivatives have emerged as a promising class of HNE inhibitors.

Studies have shown that compounds with a cinnoline scaffold can exhibit potent, reversible, and competitive inhibition of HNE. pnrjournal.com Molecular docking analyses have provided insights into the binding mechanism, revealing that these inhibitors can occupy the enzyme's active site. The interaction involves the cinnoline ring system fitting into the binding pocket, with specific substitutions on the ring enhancing the affinity and inhibitory potency. For example, analysis of reaction kinetics revealed that certain cinnoline derivatives were reversible competitive inhibitors of HNE. pnrjournal.com

The inhibitory activity of these compounds is highly dependent on the nature and position of substituents on the cinnoline core. The table below presents data on a potent HNE inhibitor from a series of cinnoline derivatives, illustrating the potential of this chemical class.

| Compound | Description | HNE Inhibitory Activity (IC50) | Inhibition Type |

|---|---|---|---|

| Compound 18a | A cinnoline derivative identified as a potent HNE inhibitor. | 56 nM | Reversible, Competitive |

Cellular and Subcellular Mechanistic Investigations

Beyond direct molecular interactions, the biological effects of this compound and its analogs are also a result of complex cellular processes, including the induction of DNA damage and the generation of oxidative stress.

Mechanisms of DNA Damage Induction

Many aromatic amines and nitroaromatic compounds are classified as indirect carcinogens, meaning they require metabolic activation to become genotoxic. uni-hamburg.denih.gov This activation process is a likely mechanism for DNA damage induced by this compound. The initial step typically involves oxidation of the arylamine by cytochrome P450 (CYP) enzymes in the cell, leading to the formation of an N-hydroxylamine metabolite. uni-hamburg.de

This intermediate can be further activated through esterification by enzymes like N-acetyl transferase (NAT) or sulfotransferase (ST). uni-hamburg.de The resulting product is unstable and can spontaneously break down to form a highly electrophilic and reactive arylnitrenium ion. This ion can then attack nucleophilic sites within the DNA structure, forming covalent bonds known as DNA adducts. uni-hamburg.denih.gov The most common sites of adduction are the C8 and N2 positions of guanine and, to a lesser extent, adenosine. uni-hamburg.de

The formation of these bulky adducts distorts the DNA helix, which can block the progression of DNA polymerase during replication. uni-hamburg.de If these lesions are not removed by the cell's DNA repair machinery, they can lead to misincorporation of nucleotides during DNA synthesis, resulting in mutations and potentially initiating carcinogenesis. nih.gov

Role in Oxidative Stress Pathways

The nitro group of this compound is a key feature that can contribute to cellular toxicity through the induction of oxidative stress. Nitroaromatic compounds are known to undergo a process called redox cycling, which generates reactive oxygen species (ROS). pnrjournal.com This process is initiated by the one-electron reduction of the nitro group, a reaction often catalyzed by cellular reductases such as NADPH-cytochrome P450 reductase.

This reduction forms a nitro anion radical. In the presence of molecular oxygen (O₂), this radical can rapidly transfer its extra electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion radical (O₂•⁻). This futile cycle can repeat continuously, leading to a significant accumulation of superoxide radicals.

Modulation of Cellular Processes (e.g., Topoisomerase I Cleavage Complex Trapping)

The modulation of cellular processes by this compound and its analogs is exemplified by their potential interaction with essential nuclear enzymes such as DNA topoisomerase I (Top1). Top1 plays a critical role in cellular functions like DNA replication and transcription by relieving torsional stress in the DNA double helix. It achieves this by creating a transient single-strand break, forming a covalent intermediate known as the Top1 cleavage complex (Top1cc), allowing the DNA to rotate, and then resealing the break.

Certain small molecules can function as Top1 inhibitors by trapping this transient Top1cc. These inhibitors intercalate at the DNA cleavage site, preventing the enzyme from resealing the DNA strand. This stabilization of the Top1cc leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis). This mechanism is a key strategy for various anticancer drugs.

While direct studies on this compound are not extensively documented in publicly available literature, the activity of structurally related nitroaromatic and heterocyclic compounds provides a strong basis for its potential mechanism. For instance, nitrated indenoisoquinoline analogues have been systematically studied as potent Top1 inhibitors. nih.gov These studies revealed that the presence of a nitro group is important for Top1 inhibition. nih.gov The planar structure of the cinnoline ring system in this compound is conducive to intercalation between DNA base pairs at the site of the cleavage complex. The trapping of this complex could be further stabilized by interactions between the compound's functional groups (the 4-amino and 6-nitro groups) and specific residues of the Top1 enzyme and the DNA itself. Other nitrated compounds, such as nitrofurans, have also been shown to inhibit Top1 activity, supporting the role of the nitro moiety in this mechanistic pathway. researchgate.net The benzophenanthridine alkaloids nitidine and fagaronine, which also feature a planar heterocyclic system, have been characterized as inhibitors that stabilize the covalent complex between Top1 and DNA. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The biological activity of cinnoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The structure-activity relationship (SAR) provides critical insights into how specific functional groups and their placement influence the molecule's interaction with biological targets.

Influence of Substituent Position and Nature on Biological Profiles

For N-heterocyclic compounds like cinnolines and their bioisosteres, quinolines, specific substitutions are known to be crucial for activity. The 4-amino group is a common feature in many biologically active quinolines and is often essential for their mechanism of action. In the case of this compound, this group can act as a hydrogen bond donor, facilitating interactions with target enzymes or receptors.

The position and electronic nature of other substituents have a profound impact. The 6-nitro group is a strong electron-withdrawing group, which significantly alters the electronic distribution of the entire cinnoline ring system. svedbergopen.com This can influence the molecule's pKa, its ability to intercalate with DNA, and its interaction with protein targets. youtube.com SAR studies on analogous 4-aminoquinolines and indenoisoquinolines have demonstrated the following trends:

Electron-Withdrawing Groups: In many heterocyclic drugs, electron-withdrawing groups at specific positions are essential for high potency. For example, in a series of 4-aminoquinoline derivatives, a 7-chloro or 7-trifluoromethyl group was found to be critical for anticancer activity. nih.gov Similarly, studies on indenoisoquinoline Top1 inhibitors found that a 3-nitro group afforded enhanced biological activity. nih.gov This suggests that the 6-nitro group in this compound is likely a key determinant of its biological profile.

Amino Group Substitution: The nature of the side chain attached to the 4-amino position is a critical modulator of activity in quinolines. While this compound has an unsubstituted amino group, derivatization at this position could significantly alter its biological effects.

Positional Isomerism: The location of the nitro group is crucial. For example, moving a substituent from one position to another can drastically change the biological effect from active to inactive.

The following interactive table summarizes key SAR findings from related heterocyclic compounds, which can be extrapolated to understand the potential role of substituents on the this compound scaffold.

| Compound Class | Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 4-Aminoquinolines | 7 | Electron-Withdrawing (e.g., -Cl, -CF3) | Essential for antigrowth activity in breast cancer cells. | nih.gov |

| Indenoisoquinolines | 3 | Nitro (-NO2) | Enhances Topoisomerase I inhibition. | nih.gov |

| Indenoisoquinolines | 9 | Methoxy (-OCH3) | Improves general cytotoxicity against cancer cells. | nih.gov |

| Pyrrolizine-5-carboxamides | Ring A/B | Substituents with opposite electronic effects | Enhanced anticancer activity against MCF-7 and A2780 cell lines. | researchgate.net |

| Sulfur–Nitrogen Heterocycles | para-position | Nitro (-NO2) | Appears to favor anticancer activity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design.

For a molecule like this compound, a QSAR model would aim to correlate its cytotoxic or enzyme-inhibitory activity with descriptors that define its physicochemical properties. Although a specific QSAR model for this compound is not available in the reviewed literature, studies on related nitrogen heterocycles provide insight into the types of descriptors that would be critical. nih.gov These models often rely on a combination of electronic, steric, hydrophobic, and topological descriptors.

Key descriptors relevant for developing a QSAR model for this compound and its analogs would likely include:

Electronic Descriptors: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and partial charges on atoms. The strong electron-withdrawing nature of the nitro group would make these descriptors particularly important.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross cell membranes.

Steric Descriptors: Including molecular weight, molecular volume, and surface area, which define the size and shape of the molecule and its fit within a biological target.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

The following table outlines hypothetical descriptors that would be pertinent to a QSAR study of this compound analogs.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity of this compound |

|---|---|---|

| Electronic | Partial charge on nitro-group nitrogen | Modulates the strength of polar interactions with the biological target. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons, which is relevant for bioreductive activation of the nitro group. |

| Hydrophobic | LogP | Governs membrane permeability and access to intracellular targets. |

| Steric | Molecular Volume | Determines the goodness-of-fit into the active site of an enzyme like Topoisomerase I. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for specific hydrogen bonding interactions (e.g., via the 4-amino group) with the target. |

Comparative Mechanistic Analysis with Related Heterocycles

The biological properties of this compound can be better understood by comparing its core structure and functionalities to those of related heterocyclic systems.

Cinnoline vs. Quinoline (B57606) and Isoquinoline Frameworks in Biological Systems

Cinnoline, quinoline, and isoquinoline are bicyclic aromatic heterocycles containing a benzene (B151609) ring fused to a pyridine ring. They are considered bioisosteres, meaning they have similar sizes and shapes and can often interact with the same biological targets. However, the arrangement of the nitrogen atoms within the heterocyclic ring imparts distinct chemical and biological properties.

Quinoline: Contains a nitrogen atom at position 1. The quinoline scaffold is found in numerous natural products and synthetic drugs with a wide range of activities, including antimalarial and anticancer properties. biointerfaceresearch.com

Isoquinoline: Contains a nitrogen atom at position 2. This framework is also a core component of many alkaloids and therapeutic agents.

Cinnoline: Contains two adjacent nitrogen atoms at positions 1 and 2. This arrangement makes the cinnoline ring system more electron-deficient than quinoline and isoquinoline.

Impact of Nitro and Amino Functionalities on Specific Biological Pathways

The biological activity of this compound is profoundly influenced by the interplay between its nitro and amino functional groups. These groups often have opposing chemical properties but can act synergistically to create a specific biological effect.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is relatively uncommon in approved pharmaceuticals due to toxicity concerns, but it is a key feature in several important drugs. mdpi.com It can serve as both a "pharmacophore" (a group essential for activity) and a "toxicophore" (a group responsible for toxicity). nih.gov Its strong electron-withdrawing nature can enhance interactions with biological targets. nih.gov Furthermore, nitroaromatic compounds can undergo metabolic reduction in hypoxic (low oxygen) environments, such as those found in solid tumors or anaerobic bacteria, to form highly reactive intermediates like nitroso and hydroxylamine (B1172632) species. nih.gov These reactive species can induce cellular damage and cytotoxicity, a mechanism exploited by certain anticancer and antimicrobial agents. svedbergopen.com

Amino Group (-NH₂): The amino group is a strong electron-donating group and is a common feature in pharmaceuticals. It is basic and can be protonated at physiological pH, allowing for ionic interactions with negatively charged pockets in proteins or with the phosphate backbone of DNA. youtube.com It is also an excellent hydrogen bond donor, enabling specific and strong binding to biological targets. The presence of the amino group can significantly influence the molecule's solubility, distribution, and target-binding affinity.

The following table summarizes the distinct and potentially synergistic roles of the nitro and amino functionalities.

| Functional Group | Key Chemical Property | Potential Role in Biological Pathways | Reference |

|---|---|---|---|

| 6-Nitro (-NO₂) | Strongly electron-withdrawing; Bioreducible | Enhances target binding affinity; acts as a prodrug that can be activated to reactive species under hypoxia, leading to cytotoxicity. | svedbergopen.comnih.gov |

| 4-Amino (-NH₂) | Electron-donating; Basic; H-bond donor | Forms key hydrogen bonds and ionic interactions with target sites; modulates solubility and pKa. | youtube.com |

| Combined Effect | "Push-pull" electronic system | May enhance DNA intercalation, modulate redox properties, and create a unique binding profile for specific enzymes or receptors. |

Research Applications of 6 Nitrocinnolin 4 Amine in Chemical Biology and Materials Science

Utilization as Intermediates in Complex Molecule Synthesis

The chemical structure of 6-Nitrocinnolin-4-amine, featuring a reactive amino group and a nitro group on the cinnoline (B1195905) core, positions it as a valuable intermediate in the synthesis of more complex molecules. The cinnoline ring system itself is a significant pharmacophore, and its derivatives have been explored for various therapeutic properties.

The synthesis of this compound has been described, for instance, through the treatment of 4-chloro-6-nitrocinnoline (B1642042) with ammonia (B1221849) in the presence of phenol, a reaction that proceeds in high yield. thieme-connect.deethernet.edu.et This accessibility makes it a practical starting material for further chemical modifications. The amino group can undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

Furthermore, the nitro group can be reduced to an amino group, providing a second site for functionalization. This diamino-cinnoline derivative can then serve as a building block for the synthesis of fused heterocyclic systems or polymers. While specific examples of complex molecules synthesized from this compound are not extensively detailed in available research, the fundamental reactivity of its functional groups suggests its utility in creating novel compounds with potential biological or material properties.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure |

| 4-Amino Group | Acylation | 4-Acetamido-6-nitrocinnoline |

| 4-Amino Group | Alkylation | 4-(Alkylamino)-6-nitrocinnoline |

| 6-Nitro Group | Reduction | 4,6-Diaminocinnoline |

This table represents potential, chemically plausible transformations and is not based on specific reported experimental data for this compound.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for studying the function and localization of biomolecules in living systems. The cinnoline scaffold, due to its fluorescent properties and ability to interact with biological targets, presents a promising framework for the design of such probes.

While there is no direct research found on the use of this compound as a chemical probe, its structure contains elements that could be exploited for this purpose. The nitro group, for example, is known to quench fluorescence. Therefore, a derivative of this compound could potentially be designed as a "turn-on" fluorescent probe. In such a design, the nitro group could be chemically modified by a specific analyte or enzyme in a biological system, leading to its reduction or removal, thereby restoring fluorescence and signaling the presence of the target.

The amino group offers a convenient handle for attaching other functionalities, such as targeting ligands to direct the probe to a specific protein or cellular compartment, or reactive groups for covalent labeling of biomolecules. The development of such probes would require further research to explore the photophysical properties of this compound derivatives and their interactions with biological systems.

Role in Agrochemical Research and Development

Cinnoline derivatives have been investigated for their potential applications in agriculture as herbicides, fungicides, and plant growth regulators. The biological activity of this class of compounds suggests that this compound could also be a candidate for agrochemical research.

The mode of action of many agrochemicals involves the inhibition of specific enzymes or the disruption of essential biological processes in pests or weeds. The cinnoline nucleus can act as a scaffold to present functional groups in a specific spatial arrangement to interact with such targets. The nitro and amino groups on this compound could be crucial for its biological activity or could be modified to optimize its efficacy and selectivity.

Although no specific studies detailing the agrochemical properties of this compound have been found, the general interest in cinnoline derivatives in this field warrants its consideration for screening in relevant biological assays. Future research could involve the synthesis of a library of derivatives of this compound and their evaluation for herbicidal, insecticidal, or fungicidal activity.

Q & A

Basic: What are the standard synthetic routes for 6-Nitrocinnolin-4-amine, and what key reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves nitro-group introduction via nitration or nucleophilic substitution. For example:

- Step 1 : Start with cinnoline derivatives (e.g., 4-aminocinnoline) and introduce nitro groups using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2 : Optimize substitution patterns using solvents like ethanol or DMF, with reflux conditions (80–120°C) to enhance regioselectivity .

Key Factors : - Temperature control to prevent byproducts (e.g., di-nitrated species).

- Solvent polarity to stabilize intermediates and improve reaction kinetics .

Advanced: How can computational methods like molecular docking be integrated with experimental assays to elucidate the mechanism of action of this compound derivatives?

Methodological Answer:

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes (e.g., kinases or cytochrome P450) .

- Step 2 : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

- Step 3 : Cross-reference with cell-based assays (e.g., cytotoxicity in cancer cell lines) to correlate binding data with biological activity.

Example : Derivatives with nitro groups at position 6 showed stronger inhibition of EGFR kinase (IC₅₀ = 0.8 μM) compared to non-nitrated analogs .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features indicate successful synthesis?

Methodological Answer:

- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm) and nitro-group deshielding effects (e.g., C-6 carbon at δ 150–160 ppm) .

- IR Spectroscopy : Confirm nitro (N–O stretch at ~1520 cm⁻¹) and amine (N–H stretch at ~3400 cm⁻¹) functional groups .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.0625 for C₉H₈N₃O₂) .

Advanced: What strategies mitigate the risk of nitrosamine impurity formation during the synthesis and storage of nitro-containing heterocycles like this compound?

Methodological Answer:

- Reagent Selection : Avoid secondary amines and nitrite salts in reaction mixtures to prevent N-nitrosation .

- pH Control : Maintain neutral/basic conditions (pH >7) during synthesis and storage, as acidic environments accelerate nitrosamine formation .

- Analytical Monitoring : Use GC-NPD or LC-MS/MS to detect trace impurities (LOQ <1 ppm) .

Basic: How do substituents on the cinnoline ring affect the compound's solubility and bioavailability?

Methodological Answer:

- Nitro Groups : Increase hydrophobicity but reduce solubility in aqueous buffers.

- Amino Groups : Improve water solubility via hydrogen bonding; logP values decrease by ~0.5 units compared to nitro analogs .

Experimental Design : - Measure logP (shake-flask method) and solubility (HPLC-UV) in PBS (pH 7.4) .

Advanced: In SAR studies of this compound analogs, how can researchers resolve contradictions in bioactivity data across different cell lines?

Methodological Answer:

- Step 1 : Perform dose-response assays in multiple cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type-specific sensitivities .

- Step 2 : Use transcriptomic profiling (RNA-seq) to correlate activity with target gene expression (e.g., p53 status or metabolic enzymes) .

- Step 3 : Validate hypotheses with knockout cell models (CRISPR/Cas9) to isolate mechanisms (e.g., ROS-mediated vs. DNA damage pathways) .

Basic: What are the common byproducts in the synthesis of this compound, and how are they identified and separated?

Methodological Answer:

- Common Byproducts :

- Di-nitrated species (e.g., 3,6-dinitrocinnolin-4-amine) due to over-nitration.

- Chlorinated impurities from incomplete substitution .

- Separation Methods :

Advanced: What in silico and in vitro approaches are recommended for predicting and validating the metabolic stability of this compound derivatives?

Methodological Answer:

- In Silico Tools :

- Use CYP450 inhibition models (e.g., StarDrop) to predict metabolic hotspots (e.g., nitro-reduction sites) .

- In Vitro Assays :

- Liver Microsomes : Incubate compounds with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.